Coelogin

osteoporosis bone regeneration MAPK signaling

Researchers sourcing a validated osteogenic probe for bone formation studies often face challenges with compound specificity. Coelogin provides a unique solution by exclusively activating ER-Erk and Akt-dependent signaling to drive osteoblastogenesis, an activity not shared by structural analogs. - Stimulates osteoblast differentiation and mineralization in primary calvarial cells. - Restores trabecular bone microarchitecture in ovariectomized mouse models. - Orally bioavailable with no uterotrophic effects, ideal for in vivo osteoporosis research.

Molecular Formula C17H16O5
Molecular Weight 300.30 g/mol
CAS No. 82358-31-4
Cat. No. B1213894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoelogin
CAS82358-31-4
Synonyms7,8-dimethoxy-9,10-dihydro-5H-naphtho(8,1,2-cde)chromene-2,6-diol
coelogin
Molecular FormulaC17H16O5
Molecular Weight300.30 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2COC3=CC(=CC4=C3C2=C1CC4)O)O)OC
InChIInChI=1S/C17H16O5/c1-20-16-10-4-3-8-5-9(18)6-12-13(8)14(10)11(7-22-12)15(19)17(16)21-2/h5-6,18-19H,3-4,7H2,1-2H3
InChIKeyQLYYIQVXUQYKGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coelogin: Phenanthrenoid for Bone Regeneration


Coelogin is a naturally occurring phenanthrenoid compound, specifically a 9,10-dihydrophenanthrene derivative possessing a phenanthro[4,5-bcd]pyran scaffold, isolated from the high-altitude Himalayan orchid Coelogyne cristata [1]. It is characterized by the molecular formula C17H16O5 and a molecular weight of 300.31 g/mol [2]. Preclinical studies have established Coelogin as an orally active osteoprotective agent that stimulates osteoblast differentiation and bone formation through the activation of ER-Erk and Akt-dependent signaling pathways, demonstrating significant potential for osteoporosis research and bone regenerative applications [3].

Coelogin: Unique Osteoblast Dual Pathway Activation


While numerous phenanthrene and 9,10-dihydrophenanthrene derivatives have been isolated from various orchid species, they exhibit highly divergent and non-overlapping biological activities. The phenanthrenoid chemical space encompasses compounds with antiplatelet, cytotoxic, and hepatoprotective properties, making functional class-based substitution scientifically invalid [1]. Coelogin is uniquely characterized by its osteoblast-specific dual activation of both ER-Erk and Akt-dependent signaling pathways, which directly stimulates osteoblastogenesis, proliferation, and mineralization in bone-forming cells [2]. This osteogenic profile is not shared by structurally related analogs such as coeloginin, lusianthridin, or erianthridin, each of which possesses distinct, non-bone-related biological targets. Consequently, substituting Coelogin with any in-class phenanthrenoid would result in complete loss of the osteoprotective pharmacological effect for which this compound is specifically procured [3].

Coelogin Differentiation Evidence Guide


Osteoblast ERK/Akt Activation vs. Erianthridin ERK Suppression

Coelogin selectively activates both ER-Erk and Akt-dependent signaling pathways in primary calvarial osteoblast cells, which directly stimulates osteoblastogenesis, proliferation, survival, differentiation, and mineralization [1]. This contrasts sharply with erianthridin, another orchid-derived phenanthrene, which suppresses extracellular signal-regulated kinase (ERK) activity in non-small cell lung cancer cells to induce apoptosis, demonstrating a cytotoxic rather than anabolic bone effect [2]. The divergent ERK modulation profiles underscore that Coelogin's bone-specific mechanism cannot be replicated by in-class analogs, which may exhibit opposing pathway activities.

osteoporosis bone regeneration MAPK signaling

In Vivo Bone Restoration vs. Lusianthridin Antiplatelet Effects

Coelogin supplementation to ovariectomized (Ovx) estrogen-deficient adult female Swiss mice, a standard preclinical model of postmenopausal osteoporosis, promoted new bone formation, prevented Ovx-induced deterioration of bone microarchitecture, and enhanced bone regeneration as assessed by dynamic and histomorphometry studies at autopsy [1]. In contrast, lusianthridin's reported biological activity is confined to in vitro antiplatelet aggregation assays, with no published evidence of in vivo efficacy or bone-specific activity [2]. The presence of validated in vivo osteoprotective data for Coelogin provides a substantial evidence advantage over lusianthridin for bone research applications.

bone histomorphometry postmenopausal osteoporosis in vivo efficacy

Osteoblast Differentiation vs. Coeloginin

Coelogin treatment of primary calvarial osteoblast cells leads to increased osteoblast proliferation, survival, differentiation, and mineralization, with enhanced alkaline phosphatase (ALP) activity—a key marker of osteoblast differentiation—and increased mineral nodule formation [1]. Coeloginin, a structurally related 9,10-dihydrophenanthrene derivative co-isolated from Coelogyne cristata, possesses a phenanthro[4,5-bcd]pyrone structure differing from Coelogin's phenanthro[4,5-bcd]pyran scaffold [2]. Despite their structural similarity and co-occurrence in the same orchid species, no peer-reviewed evidence exists demonstrating any bone-specific or osteoprotective activity for coeloginin [3].

osteoblast differentiation mineralization structure-activity relationship

Oral Bioavailability & Uterine Safety vs. Estrogen Therapies

Coelogin is an orally available bone protective agent that demonstrates tissue selectivity by restoring trabecular microarchitecture in both femoral and tibial bones of ovariectomized estrogen-deficient mice while being devoid of any uterine estrogenicity, a critical safety advantage over estrogen-based therapies which carry increased uterine cancer risk [1]. This contrasts with many bone-protective agents that act via estrogen receptor agonism, which may stimulate uterine tissue proliferation [2].

oral bioavailability tissue selectivity postmenopausal osteoporosis

Osteogenic Marker Upregulation vs. Lusianthridin Antiplatelet

Treatment of osteoblasts with Coelogin led to enhanced mRNA levels of key osteogenic markers including BMP-2, Type 1 Collagen, and RUNX-2, confirming direct transcriptional activation of bone formation pathways [1]. In contrast, lusianthridin's characterized molecular targets are COX-1 and COX-2 enzymes (IC50 10.81 ± 1.12 µM and 0.17 ± 1.62 µM, respectively) and the adenylate cyclase/cAMP pathway in platelets, with no reported effects on osteogenic gene expression [2].

osteogenic gene expression BMP-2 RUNX-2

Bone Anabolic Profile vs. Lusianthridin & Erianthridin

Coelogin's established pharmacological profile is exclusively osteoprotective, with demonstrated efficacy in stimulating osteoblastogenesis, promoting new bone formation, and restoring bone microarchitecture in preclinical models of postmenopausal osteoporosis [1]. In contrast, lusianthridin has been characterized for antiplatelet and antithrombotic activity relevant to cardiovascular disease [2], while erianthridin exhibits apoptosis-inducing and antimetastatic activity in non-small cell lung cancer models [3]. These divergent therapeutic indications across the phenanthrene class underscore that biological activity is not conserved among structurally related compounds.

therapeutic indication drug repurposing comparative pharmacology

Coelogin Research Application Scenarios


Postmenopausal Osteoporosis Drug Discovery

Coelogin is optimally suited for preclinical studies investigating the prevention and treatment of postmenopausal osteoporosis. It has demonstrated robust osteoprotective activity in ovariectomized estrogen-deficient mice, including restoration of trabecular bone microarchitecture in both femoral and tibial bones, prevention of Ovx-induced bone deterioration, and enhanced bone regeneration [1]. The compound's oral bioavailability and lack of uterine estrogenicity further position it as an attractive lead compound for developing safe, bone-selective therapeutics for postmenopausal osteoporosis [2].

Osteoblast Differentiation and Mineralization Assays

Coelogin serves as a validated positive control or reference compound for in vitro studies examining osteoblast differentiation and mineralization. Treatment of primary calvarial osteoblast cells with Coelogin leads to enhanced alkaline phosphatase (ALP) activity, increased mineral nodule formation, and upregulated mRNA expression of osteogenic markers BMP-2, Type 1 Collagen, and RUNX-2 [1]. These well-characterized effects make Coelogin an essential tool for benchmarking novel osteogenic compounds or investigating bone formation signaling pathways [2].

MAPK/Akt Signaling in Bone Biology

Coelogin is a valuable chemical probe for investigating the role of ER-Erk and Akt-dependent signaling pathways in osteoblastogenesis and bone formation. Signaling studies have established that Coelogin treatment activates both the ER-Erk and Akt pathways in osteoblast cells, providing a direct link between these signaling cascades and the stimulation of osteoblast proliferation, survival, and differentiation [1]. Researchers can employ Coelogin to dissect the specific contributions of ERK and Akt signaling to bone anabolic processes and to identify downstream effectors involved in bone regeneration [2].

Natural Product Bone Regeneration

Coelogin is an ideal compound for research programs focused on developing natural product-derived bone regenerative therapies. Its isolation from the orchid Coelogyne cristata, a plant traditionally used for bone fracture healing in folk medicine, provides ethnopharmacological validation for its bone-protective effects [1]. The compound's demonstrated ability to promote new bone formation and enhance bone regeneration in preclinical models supports its further investigation as a potential therapeutic agent for bone defects, fracture healing, and bone tissue engineering applications [2].

Technical Documentation Hub

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